molecular formula C23H24F3N3O3S B6571769 N,N-diethyl-2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide CAS No. 877658-17-8

N,N-diethyl-2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide

Cat. No.: B6571769
CAS No.: 877658-17-8
M. Wt: 479.5 g/mol
InChI Key: ZCNQXVCDILRXEV-UHFFFAOYSA-N
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Description

N,N-diethyl-2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide (CAS: 878056-75-8, molecular formula: C₂₃H₂₄F₃N₃O₅S, molecular weight: 511.51 g/mol) is a structurally complex indole derivative featuring a sulfanyl-linked carbamoylmethyl group at the indole 3-position and a 4-(trifluoromethoxy)phenyl substituent . Its design integrates pharmacophores common in bioactive molecules, including the indole core (often associated with receptor binding), a trifluoromethoxy group (enhancing lipophilicity and metabolic stability), and a sulfanyl bridge (modulating electronic properties).

Properties

IUPAC Name

N,N-diethyl-2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3N3O3S/c1-3-28(4-2)22(31)14-29-13-20(18-7-5-6-8-19(18)29)33-15-21(30)27-16-9-11-17(12-10-16)32-23(24,25)26/h5-13H,3-4,14-15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNQXVCDILRXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Physicochemical Properties
Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3-position: Sulfanyl-carbamoylmethyl-4-(trifluoromethoxy)phenyl C₂₃H₂₄F₃N₃O₅S 511.51 High lipophilicity due to CF₃O group
Compound 32 (N-(4-(trifluoromethoxy)phenylsulfonyl) analog) 3-position: 4-(Trifluoromethoxy)phenylsulfonyl Not explicitly stated ~550 (estimated) Sulfonyl group enhances electron withdrawal
Compound 41 (2,5-Bis(trifluoromethyl)phenylsulfonyl analog) 3-position: 2,5-Bis(trifluoromethyl)phenylsulfonyl C₂₆H₁₇ClF₆N₂O₅S 643.94 Increased steric bulk and lipophilicity
N,N-diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide (CAS: 878057-74-0) 3-position: 4-Methylphenylmethanesulfonyl C₂₂H₂₆N₂O₃S 410.52 Reduced lipophilicity (methyl vs. CF₃O)
N-[5-(methoxyphenyl)methyl analogs (E244-0087, E244-0088) 3-position: Methoxyphenylmethylamino-oxoacetyl C₂₄H₂₇N₃O₄ 421.50 Smaller substituents; lower molecular weight

Key Structural Insights :

  • Sulfanyl vs.
  • Trifluoromethoxy vs. Other Substituents : The 4-(trifluoromethoxy)phenyl group in the target compound enhances lipophilicity compared to methoxy or methyl groups, likely improving membrane permeability .
  • Indole Substitution Patterns : Analogous compounds with indol-3-yl acetamide backbones (e.g., ) demonstrate the versatility of indole derivatives in drug design, though substitutions at the 1- or 3-position critically modulate target specificity .

Pharmacological and Functional Insights

  • Antimalarial Potential: Compounds 32 and 41 were evaluated in pLDH assays (Plasmodium lactate dehydrogenase), a target for antimalarial agents.
  • Enzyme Inhibition : The trifluoromethoxy group in the target compound may enhance binding to hydrophobic enzyme pockets compared to methoxy or methyl groups, as seen in COX-2 inhibitors .
  • Physicochemical Impact : The target’s higher molecular weight (511.51 vs. ~420–550 g/mol for analogs) may affect bioavailability, necessitating formulation optimization for in vivo efficacy .

Crystallographic and Analytical Data

  • Spectroscopic Characterization : Analogous indole derivatives (e.g., ) were analyzed via ¹H-NMR, IR, and MS, with shifts in δ 7–8 ppm (aromatic protons) and carbonyl stretches (~1650 cm⁻¹) typical for acetamide groups .

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